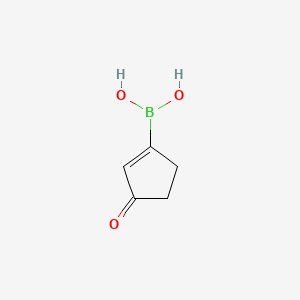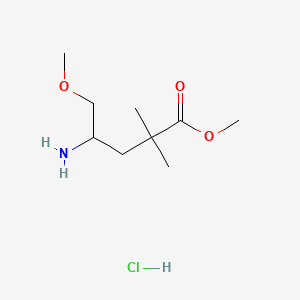
Methyl4-amino-5-methoxy-2,2-dimethylpentanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a dimethylpentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-amino-5-methoxy-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride may involve large-scale esterification reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-5-methoxy-2,2-dimethylpentanoic acid.
Reduction: Formation of 4-amino-5-methoxy-2,2-dimethylpentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2,2-dimethylpentanoate hydrochloride
- Methyl 2-amino-4,4-dimethylpentanoate hydrochloride
Uniqueness
Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride is unique due to the presence of both an amino group and a methoxy group on the same molecule, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups can influence its interactions with other molecules and its overall properties.
Properties
Molecular Formula |
C9H20ClNO3 |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
methyl 4-amino-5-methoxy-2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-9(2,8(11)13-4)5-7(10)6-12-3;/h7H,5-6,10H2,1-4H3;1H |
InChI Key |
HBCZTSDVVJIOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(COC)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
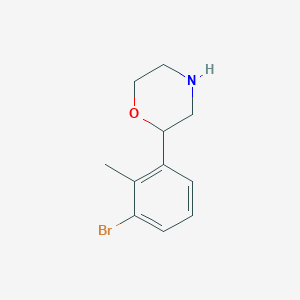
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
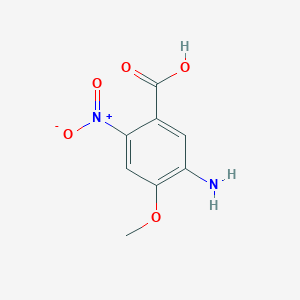
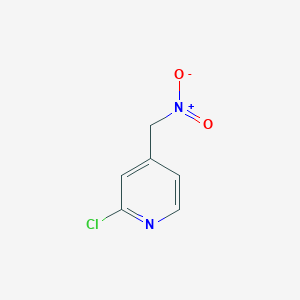
![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
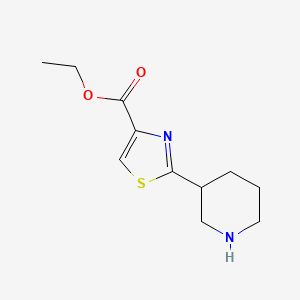
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

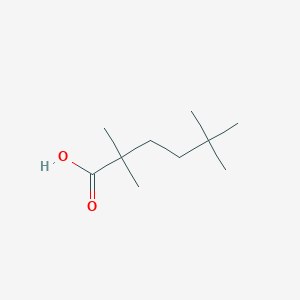
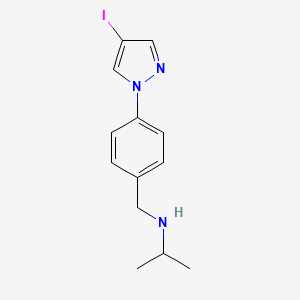
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
